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molecular formula C7H4F3NO2S B8722777 4-Nitro-3-(trifluoromethyl)benzenethiol CAS No. 39234-82-7

4-Nitro-3-(trifluoromethyl)benzenethiol

Cat. No. B8722777
M. Wt: 223.17 g/mol
InChI Key: ANUSENKLRXGUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005199

Procedure details

A stirred solution of sodium sulfide monohydrate 65.4 g. (0.276 moles) in 1 liter of water is treated with 50 g. (0.222 moles) of 4-chloro-2-trifluoromethylnitrobenzene in 500 ml. of acetone over 11/2 hour. The reaction mixture is stirred for 141/2 hours and the resultant solution treated with 25 ml. of concentrated hydrochloric acid. An oil separates from the reaction mixture which is dissolved in 200 ml. of ether, washed with water and extracted with 2.5 N sodium hydroxide solution. The aqueous solution is washed with ether and acidified with 25 ml. of hydrochloric acid. The resulting oil is extracted with ether and the ether solution washed with water affording 47 g. of 4-nitro-3-trifluoromethylbenzenethiol which is used in the next step.
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
0.222 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[S-2:2].[Na+].[Na+].Cl[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([C:15]([F:18])([F:17])[F:16])[CH:7]=1.CC(C)=O.Cl>O>[N+:12]([C:9]1[CH:10]=[CH:11][C:6]([SH:2])=[CH:7][C:8]=1[C:15]([F:18])([F:17])[F:16])([O-:14])=[O:13] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
65.4 g
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Step Two
Name
Quantity
0.222 mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 141/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hour
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 200 ml
WASH
Type
WASH
Details
of ether, washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2.5 N sodium hydroxide solution
WASH
Type
WASH
Details
The aqueous solution is washed with ether
EXTRACTION
Type
EXTRACTION
Details
The resulting oil is extracted with ether
WASH
Type
WASH
Details
the ether solution washed with water affording 47 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)S)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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